Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)-
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Overview
Description
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- is a chemical compound with the molecular formula C11H16OSi It is characterized by the presence of a benzenemethanol group attached to a 1-methylsilacyclobutyl ring
Preparation Methods
The synthesis of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- involves several steps. One common method includes the reaction of benzenemethanol with a silacyclobutane derivative under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzenemethanol group to a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form a simpler alcohol derivative.
Substitution: The silacyclobutyl ring can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- involves its interaction with specific molecular targets. The benzenemethanol group can engage in hydrogen bonding and other interactions with biological molecules, while the silacyclobutyl ring may influence the compound’s overall stability and reactivity. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- can be compared with other similar compounds such as:
Benzenemethanol: Lacks the silacyclobutyl ring, making it less structurally complex.
Silacyclobutane derivatives: These compounds have similar ring structures but different functional groups.
Other benzenemethanol derivatives: Vary in the substituents attached to the benzene ring. The uniqueness of Benzenemethanol, 4-(1-methylsilacyclobut-1-yl)- lies in its combination of a benzenemethanol group with a silacyclobutyl ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
853654-20-3 |
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Molecular Formula |
C11H16OSi |
Molecular Weight |
192.33 g/mol |
IUPAC Name |
[4-(1-methylsiletan-1-yl)phenyl]methanol |
InChI |
InChI=1S/C11H16OSi/c1-13(7-2-8-13)11-5-3-10(9-12)4-6-11/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
IHRRWOASLKBIPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCC1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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